molecular formula C19H21ClN4O2S B2538086 5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415511-23-6

5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2538086
CAS RN: 2415511-23-6
M. Wt: 404.91
InChI Key: RPPYWQULYRFPHR-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like indole and thiophene . Pyrrole is known to be a biologically active scaffold possessing a diverse range of activities . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems. The pyrrole ring is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on it due to excessive π-electrons delocalization . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the pyrrole ring is known to undergo electrophilic substitution . The sulfonyl group could also participate in various reactions .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the diverse activities of pyrrole-containing compounds , this compound could potentially be explored for its therapeutic potential against several diseases or disorders.

properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c20-16-3-5-17(6-4-16)27(25,26)24-10-14-8-23(9-15(14)11-24)19-7-18(13-1-2-13)21-12-22-19/h3-7,12-15H,1-2,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPYWQULYRFPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine

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